(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563475
InChI: InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+;
SMILES:
Molecular Formula: C13H12BrF2N3S2
Molecular Weight: 392.3 g/mol

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide

CAS No.:

Cat. No.: VC16563475

Molecular Formula: C13H12BrF2N3S2

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide -

Specification

Molecular Formula C13H12BrF2N3S2
Molecular Weight 392.3 g/mol
IUPAC Name (3,4-difluorophenyl)methyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrobromide
Standard InChI InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+;
Standard InChI Key RISVOCNKBPWXON-VYYXIRCESA-N
Isomeric SMILES C1=CSC(=C1)/C=N/N=C(\N)/SCC2=CC(=C(C=C2)F)F.Br
Canonical SMILES C1=CSC(=C1)C=NN=C(N)SCC2=CC(=C(C=C2)F)F.Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name reflects its intricate architecture:

  • Core backbone: A methanimidoyl group (CH=N\text{CH=N}) bridges two nitrogen atoms.

  • Substituents:

    • A 3,4-difluorophenylmethylsulfanyl group (SC6H3F2CH2\text{SC}_6\text{H}_3\text{F}_2\text{CH}_2) at the methanimidoyl nitrogen.

    • A thiophen-2-ylmethylidene group (C4H3SCH=\text{C}_4\text{H}_3\text{SCH=}) at the adjacent nitrogen.

  • Counterion: Hydrobromide (Br\text{Br}^-) stabilizes the protonated amine .

The molecular formula C13H12BrF2N3S2\text{C}_{13}\text{H}_{12}\text{BrF}_2\text{N}_3\text{S}_2 corresponds to a molar mass of 392.3 g/mol .

Stereochemical Configuration

The (E) designation indicates the trans configuration of the imine double bond (C=N\text{C=N}), critical for molecular recognition in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Formation of the methanimidoyl intermediate:

    • Condensation of 3,4-difluorobenzylamine (C7H7F2N\text{C}_7\text{H}_7\text{F}_2\text{N}) with carbon disulfide yields the thiol intermediate .

    • Reaction with cyanamide introduces the methanimidoyl group .

  • Coupling with thiophene derivative:

    • Thiophen-2-carbaldehyde undergoes Schiff base formation with the primary amine .

  • Salt formation:

    • Treatment with hydrobromic acid produces the hydrobromide salt .

Optimization Challenges

  • Regioselectivity: Ensuring exclusive (E)-isomer formation requires controlled pH and temperature .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the product .

Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reported
SolubilityDMSO: >10 mg/mLBiosynth
LogP (Predicted)2.8ChemAxon
pKa (amine)~9.2Estimation

Stability: The hydrobromide salt enhances stability under ambient conditions, though prolonged exposure to light or moisture should be avoided .

VendorCatalog NumberPurityPrice (10 mg)
BiosynthZAC94834>95%$11132.00

Note: Sold for research purposes only; clinical applications require further validation .

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